Product packaging for Diethyl[4-(methylamino)butyl]amine(Cat. No.:CAS No. 74332-29-9)

Diethyl[4-(methylamino)butyl]amine

Cat. No.: B2838075
CAS No.: 74332-29-9
M. Wt: 158.289
InChI Key: JSMPEGRPXGJWRD-UHFFFAOYSA-N
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Description

Overview of Substituted Butylamines in Organic Chemistry

Substituted butylamines are organic compounds that feature a butyl group (a four-carbon alkyl chain) attached to a nitrogen atom, with additional substituents on either the butyl chain or the nitrogen atom itself. These compounds are a subset of amines, which are derivatives of ammonia (B1221849) where one or more hydrogen atoms have been replaced by organic groups. byjus.combyjus.com The structural diversity of substituted butylamines, arising from the various possible substitution patterns and the presence of other functional groups, leads to a wide range of physical and chemical properties.

Butylamines can be classified as primary, secondary, or tertiary, depending on the number of organic groups attached to the nitrogen atom. chemistrytalk.orgcrunchchemistry.co.uk For instance, n-butylamine is a primary amine, with the amino group at the terminal position of the butane (B89635) chain. nih.gov The reactivity of these amines is largely dictated by the lone pair of electrons on the nitrogen atom, which allows them to act as bases and nucleophiles. chemistrytalk.orgstudymind.co.uk This fundamental reactivity is central to their role in a multitude of chemical transformations.

The chemistry of substituted butylamines is rich and varied. They can participate in a wide array of reactions, including nucleophilic substitution, acylation, and reactions with carbonyl compounds. studymind.co.uk The specific nature of the substituents on the butylamine (B146782) structure can significantly influence its reactivity, steric hindrance, and solubility, making them versatile building blocks in organic synthesis.

Significance of Diethyl[4-(methylamino)butyl]amine in Advanced Synthesis and Materials Science Research

This compound, with the chemical formula C9H22N2, is a specific substituted butylamine that has garnered interest as a versatile building block in chemical synthesis. cymitquimica.com Its structure features a butyl chain with a methylamino group at the 4-position and a diethylamino group at the 1-position. This diamine structure, containing both a secondary and a tertiary amine, presents unique opportunities for selective chemical modifications.

In the realm of advanced synthesis, molecules like this compound are considered valuable scaffolds. cymitquimica.com These are core structures upon which more complex molecules can be built. The presence of two distinct amine functionalities allows for stepwise reactions, where one amine group can be selectively protected while the other undergoes a chemical transformation. This controlled reactivity is crucial in the multi-step synthesis of complex target molecules, including those with potential applications in various fields of chemical and materials science research.

The utility of such diamines extends into materials science. The amine groups can interact with surfaces or other molecules through hydrogen bonding or coordination, making them suitable for modifying the properties of materials. For instance, they can be used as cross-linking agents in the formation of polymers or as ligands for the stabilization of metal nanoparticles. The specific architecture of this compound, with its flexible butyl chain and two amine functionalities, can influence the morphology and properties of the resulting materials.

Contextualization within Amine Functional Group Chemistry

The chemical behavior of this compound is fundamentally rooted in the chemistry of the amine functional group. Amines are characterized by a nitrogen atom with a lone pair of electrons, which confers basicity and nucleophilicity to the molecule. chemistrytalk.orgstudysmarter.co.uk Like ammonia, from which they are derived, amines can accept a proton to form ammonium (B1175870) ions, making them weak bases. byjus.comcrunchchemistry.co.uk

The structure of this compound contains two types of amine functional groups: a secondary amine (the methylamino group) and a tertiary amine (the diethylamino group). chemistrytalk.org This distinction is important as the reactivity of amines can be influenced by the degree of substitution. Generally, the lone pair on the nitrogen of a tertiary amine is more sterically hindered than that of a secondary amine, which can affect its nucleophilicity.

Compound Name Chemical Formula Classification
This compoundC9H22N2Secondary and Tertiary Amine
n-ButylamineC4H11NPrimary Amine
AmmoniaNH3-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22N2 B2838075 Diethyl[4-(methylamino)butyl]amine CAS No. 74332-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-diethyl-N-methylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-4-11(5-2)9-7-6-8-10-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMPEGRPXGJWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Diethyl 4 Methylamino Butyl Amine

Established Synthetic Routes to Diethyl[4-(methylamino)butyl]amine

The preparation of this compound can be approached through several synthetic pathways, primarily involving the functionalization of primary amine precursors or through direct alkylation reactions.

Pathways from Primary Amine Precursors

A common and versatile method for synthesizing substituted amines is through reductive amination. masterorganicchemistry.comlibretexts.org This approach can be adapted for the synthesis of this compound, likely starting from a suitable primary amine precursor like N-methyl-1,4-butanediamine.

One plausible pathway involves the reaction of N-methyl-1,4-butanediamine with acetaldehyde (B116499) in the presence of a reducing agent. The initial reaction would form a Schiff base or imine intermediate, which is then reduced in situ to yield the desired N,N-diethyl-N'-methyl-1,4-butanediamine. A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) being a mild and selective option that is effective in the presence of other functional groups. nih.gov

A general procedure for the reductive amination of a diamine is as follows: To a solution of the diamine in a suitable solvent like dichloromethane (B109758) or methanol, the aldehyde is added, and the mixture is refluxed. After formation of the di-imine, the crude product is dissolved in a solvent mixture and reduced with a reducing agent such as sodium borohydride (B1222165) at a controlled temperature. conicet.gov.ar

Routes Involving Alkylation Reactions

Direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. ualberta.ca However, this method can be challenging to control due to the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine. ualberta.ca

A potential route to this compound involves the dialkylation of N-methyl-1,4-butanediamine with an ethyl halide, such as ethyl bromide or ethyl iodide. To favor the desired dialkylation and minimize the formation of quaternary ammonium (B1175870) salts, reaction conditions such as stoichiometry, temperature, and the use of a suitable base would need to be carefully controlled.

The Gabriel synthesis offers a more controlled method for preparing primary amines and can be adapted for the synthesis of substituted diamines. ualberta.ca This method involves the alkylation of potassium phthalimide (B116566) with a suitable haloalkane, followed by hydrazinolysis to release the primary amine. For the synthesis of N,N-diethyl-N'-methyl-1,4-butanediamine, a multi-step Gabriel synthesis could be envisioned, though it would likely be more complex than reductive amination or direct alkylation. A synthesis method for 1,4-butanediamine involves the reaction of 1,4-dibromobutane (B41627) with potassium phthalimide, followed by reaction with a methylamine (B109427) solution. google.com

Optimization of Reaction Conditions for Synthesis Efficiency

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters to consider include the choice of solvent, temperature, catalyst, and the molar ratio of reactants.

For reductive amination reactions, the choice of reducing agent is critical. While sodium borohydride is a common choice, milder reagents like sodium cyanoborohydride or sodium triacetoxyborohydride can offer greater selectivity, especially when dealing with substrates containing other reducible functional groups. masterorganicchemistry.comnih.gov The pH of the reaction medium can also influence the rate and selectivity of imine formation and reduction.

Derivatization Strategies for this compound Analogues

The presence of both secondary and tertiary amine functional groups in this compound allows for a variety of derivatization strategies to produce a range of analogues with potentially interesting properties.

Modification of Amine Functional Groups

The secondary amine group in this compound is a key site for further functionalization. It can undergo acylation with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. nih.gov

The tertiary amine can also be targeted for modification. For instance, it can be oxidized to form an N-oxide, or it can be quaternized by reaction with an alkyl halide to form a quaternary ammonium salt.

Furthermore, both amine groups can participate in reactions to form ureas and carbamates. Reaction with an isocyanate, such as phenyl isocyanate, would lead to the formation of a substituted urea. nih.gov Similarly, reaction with a chloroformate could yield a carbamate (B1207046) derivative.

A variety of derivatization reagents are available for labeling amines for analytical purposes, such as HPLC. These include reagents that introduce chromophores or fluorophores, like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl). sci-hub.se

Synthesis of Butane-1,4-diamine Derivatives

The butane-1,4-diamine backbone of this compound serves as a scaffold for the synthesis of a wide array of derivatives. By varying the substituents on the nitrogen atoms, a library of analogues can be created.

For instance, starting from 1,4-diaminobutane (B46682), a series of N,N'-disubstituted derivatives can be synthesized through reductive amination with different aldehydes. A general procedure involves reacting the diamine with an excess of the desired aldehyde, followed by reduction of the resulting di-imine with sodium borohydride. conicet.gov.arnih.gov This method has been used to prepare a variety of N,N'-dibenzyl-1,4-diaminobutane analogues. nih.gov

Alkylation of 1,4-diaminobutane with different alkyl halides can also be employed to generate a range of derivatives. However, as with the synthesis of the parent compound, controlling the degree of alkylation is a key challenge.

The synthesis of more complex derivatives, such as macrocyclic compounds, can also be achieved using butane-1,4-diamine as a building block. For example, Pd-catalyzed macrocyclization reactions of N,N'-bis(bromobenzyl) derivatives of diazacrown ethers with polyamines, including butane-1,4-diamine, have been reported to yield novel cryptand-type structures. mdpi.com

The following table provides examples of different synthetic strategies that can be applied to prepare this compound and its analogues.

Synthetic Strategy Starting Material Reagents Product Type Reference
Reductive AminationN-methyl-1,4-butanediamineAcetaldehyde, Sodium triacetoxyborohydrideThis compound masterorganicchemistry.comnih.gov
AlkylationN-methyl-1,4-butanediamineEthyl bromide, BaseThis compound ualberta.ca
Reductive Amination1,4-DiaminobutaneBenzaldehyde, Sodium borohydrideN,N'-Dibenzyl-1,4-butanediamine conicet.gov.arnih.gov
AcylationThis compoundAcetyl chloride, TriethylamineN-Acetyl derivative nih.gov
Urea FormationThis compoundPhenyl isocyanatePhenylurea derivative nih.gov

3

The synthesis of this compound (IUPAC name: N',N'-diethyl-N-methylbutane-1,4-diamine) is not extensively detailed in publicly available literature, however, plausible and efficient synthetic routes can be constructed based on established principles of organic chemistry, particularly amine synthesis. The strategies typically involve the sequential construction of the molecule starting from commercially available precursors. Key methods include nucleophilic substitution and reductive amination.

A common approach for creating such asymmetric diamines involves a multi-step process utilizing precursors that contain the core butylene (four-carbon) chain. One logical pathway begins with a bifunctional starting material like 1,4-dichlorobutane (B89584) or 4-chlorobutanoyl chloride.

Plausible Synthetic Pathway:

A robust synthesis can be envisioned starting from 4-chlorobutanoyl chloride.

Amidation: The first step involves the reaction of 4-chlorobutanoyl chloride with methylamine. This forms the amide intermediate, 4-chloro-N-methylbutanamide. The reaction is typically carried out in a suitable solvent at low temperatures to control its exothermicity.

Reduction: The resulting amide is then reduced to the corresponding amine. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is effective for this transformation, yielding N-methyl-4-chlorobutylamine.

Nucleophilic Substitution: The final step is the alkylation of diethylamine (B46881) with N-methyl-4-chlorobutylamine. The terminal chlorine atom is displaced by the nucleophilic diethylamine, forming the target compound, this compound. This reaction is often facilitated by a base to neutralize the generated HCl and may be heated to ensure completion.

An alternative route could start with N,N-Diethylbutane-1,4-diamine, a closely related precursor that features the diethylamino group and a primary amine. americanchemicalsuppliers.com The challenge in this pathway is the selective methylation of the primary amine to a secondary amine without further methylation or quaternization of the tertiary amine. Controlled methylation techniques would be required to achieve a good yield.

The following table summarizes the key precursors involved in the primary synthetic route described.

Precursor NameMolecular FormulaRole in Synthesis
4-Chlorobutanoyl chlorideC₄H₆Cl₂OAcylating agent to introduce the chloro-butanamide structure.
MethylamineCH₅NNucleophile for the initial amidation step.
DiethylamineC₄H₁₁NNucleophile for the final alkylation step.
Lithium Aluminum HydrideAlH₄LiReducing agent for the amide-to-amine conversion.

This interactive table summarizes the precursors for a plausible synthesis of this compound.

4 Influence of Structural Modifications on Chemical Behavior

The chemical behavior of this compound is intrinsically linked to its structure, which features a flexible four-carbon backbone separating a secondary methylamino group and a tertiary diethylamino group. Modifications to any of these components can significantly alter the molecule's reactivity, basicity, and physical properties.

Effect of the Tertiary Diethylamino Group: The tertiary nitrogen is substituted with two ethyl groups, which are more sterically demanding and have a stronger positive inductive effect (+I) than methyl groups.

Steric Hindrance: The bulkiness of the ethyl groups sterically shields the nitrogen atom. This can decrease its reactivity in reactions requiring direct access to the nitrogen's lone pair, such as quaternization or coordination to metal centers. researchgate.net Studies on related amine structures show that increased steric bulk around a nitrogen atom can significantly lower its reactivity in nucleophilic substitution reactions. semanticscholar.org

Basicity: The electron-donating nature of the two ethyl groups increases the electron density on the nitrogen, which would be expected to increase its basicity (pKa). However, steric hindrance can impede the solvation of the corresponding conjugate acid (the protonated amine), which can counteract the electronic effect and lower the effective basicity in solution.

Conformational Influence: The steric requirements of the diethylamino group can influence the preferred conformation of the butyl chain, potentially affecting intramolecular interactions between the two nitrogen centers. researchgate.net

Effect of the Secondary Methylamino Group: The secondary amine possesses a single methyl group and a reactive N-H proton, distinguishing its chemical behavior from the tertiary amine.

Nucleophilicity and Reactivity: This group is a potent nucleophile and can participate in a wide range of reactions such as acylation, sulfonation, and further alkylation. Its reactivity is generally higher than that of the more sterically hindered tertiary amine in Sₙ2 reactions. Computational and experimental studies on aliphatic amines have shown that less substituted amines like ethylamine (B1201723) can be more reactive nucleophiles than their more substituted counterparts like diethylamine, due to a combination of steric and electronic factors. semanticscholar.org

Hydrogen Bonding: The presence of the N-H bond allows this group to act as a hydrogen bond donor, a property the tertiary amine lacks. This ability is crucial for its interaction with polar solvents and other molecules, influencing its solubility and intermolecular forces.

Effect of the Butyl Chain: The 1,4-diaminobutane core provides flexibility and spatial separation between the two functional groups.

Flexibility: The four-carbon chain allows the molecule to adopt various conformations, which can either facilitate or hinder intramolecular hydrogen bonding or catalytic activity if the two amines are to act in concert.

Chain Length: The length of the alkyl chain in diamines is a critical determinant of their chemical and physical properties. Studies on the reactivity of various aliphatic amines have demonstrated that hypergolicity (a measure of reactivity) is sensitive to the length of the alkyl chain, often peaking at a specific chain length before decreasing. aiaa.org This suggests that the four-carbon spacer in this compound is a key parameter governing its reactivity profile.

The following table details the influence of each structural component on the molecule's chemical properties.

Structural ComponentModificationEffect on Chemical Behavior
Diethylamino Group Replacement with DimethylaminoDecreased steric hindrance, potentially increasing reaction rates at the nitrogen. Slightly lower basicity due to weaker inductive effect.
Replacement with DiisopropylaminoIncreased steric hindrance, significantly reducing reactivity and accessibility of the nitrogen lone pair. researchgate.net
Methylamino Group Replacement with a primary Amino (-NH₂)Increased hydrogen bond donating capability. Potentially altered nucleophilicity.
Replacement with a Tertiary DimethylaminoLoss of hydrogen bond donating ability. The molecule becomes a symmetric diamine if the other end is also dimethylamino.
Butyl Chain Shortening (e.g., Propyl)Reduced flexibility and closer proximity of the two amino groups, increasing potential for intramolecular interactions.
Lengthening (e.g., Pentyl)Increased flexibility and distance between amino groups, making them behave more independently. Reactivity may change as seen in homologous series of amines. aiaa.org

This interactive table illustrates how structural changes to this compound can impact its chemical properties.

Reactivity and Mechanistic Studies of Diethyl 4 Methylamino Butyl Amine

Nucleophilic Reactivity of the Amine Centers

The two amine groups in Diethyl[4-(methylamino)butyl]amine—a secondary methylamino group and a tertiary diethylamino group—exhibit distinct nucleophilic characteristics. The lone pair of electrons on each nitrogen atom allows them to act as nucleophiles. The secondary amine is generally more reactive in nucleophilic substitution and acylation reactions compared to the more sterically hindered tertiary amine.

Aromatic Nucleophilic Substitution Investigations

For instance, in reactions with highly electrophilic aromatic compounds, such as those containing strong electron-withdrawing groups (e.g., nitro groups), the secondary amine is expected to react preferentially. The reaction would proceed through a Meisenheimer complex intermediate, a common feature in SNAr mechanisms.

Analysis of Reactivity Order among Related Amines

The reactivity of the amine centers in this compound can be compared to other diamines. In general, the nucleophilicity of amines is influenced by steric hindrance and the electronic effects of the substituents.

The substitution of methyl groups with ethyl groups, as in the case of N,N'-diethyl-1,4-butanediamine compared to its dimethyl analog, increases steric hindrance, which can reduce reactivity in nucleophilic reactions. In this compound, the tertiary diethylamino group is significantly more sterically hindered than the secondary methylamino group. Therefore, the order of nucleophilic reactivity is expected to be: primary amine > secondary amine > tertiary amine.

Amine TypeRelative Nucleophilic ReactivityInfluencing Factors
PrimaryHighLess steric hindrance
SecondaryModerateIncreased steric hindrance compared to primary
TertiaryLowSignificant steric hindrance

This trend suggests that in competitive reactions, the methylamino group of this compound will be the more reactive nucleophile.

Alkylation and Acylation Reactions Involving this compound

Alkylation and acylation are fundamental reactions of amines. For this compound, these reactions would primarily occur at the more accessible secondary amine.

Alkylation: The N-alkylation of amines with alkyl halides is a common method for synthesizing more substituted amines. researchgate.net In the case of this compound, reaction with an alkyl halide (e.g., methyl iodide) would be expected to occur at the secondary nitrogen, yielding a tertiary amine. However, direct alkylation can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled approach is reductive amination, where an amine reacts with an aldehyde or ketone to form an imine, which is then reduced. masterorganicchemistry.comgoogle.com

Acylation: Acylation of amines with acylating agents like acid chlorides or anhydrides is a reliable method for forming amides. researchgate.netorganic-chemistry.org The secondary amine of this compound would readily react with an acylating agent to form an N-substituted amide. researchgate.net The tertiary amine is generally unreactive under these conditions. It is possible to selectively acylate the primary or secondary amine in the presence of a tertiary amine. google.com

Reaction TypePrimary Reactive SiteExpected Product
AlkylationSecondary AmineTertiary Amine / Quaternary Ammonium Salt
AcylationSecondary AmineN-substituted Amide

Dehydrogenation Pathways of this compound and its Derivatives

The dehydrogenation of amines is a valuable transformation for the synthesis of nitriles and for the recycling of polymers. rsc.orgresearchgate.net While specific dehydrogenation studies on this compound are not documented, general principles suggest potential pathways.

Catalytic dehydrogenation of primary amines can yield nitriles. rsc.org For a derivative of this compound where the diethylamino group is replaced by a primary amino group, dehydrogenation could lead to the formation of a cyano group. The dehydrogenation of long-chain diamines is a key step in the synthesis of monomers for polyamides. d-nb.infoacs.org This process often involves a heterogeneous catalyst and can be coupled with hydrogenation/dehydrogenation reactions. researchgate.net The presence of a tertiary amine in this compound might influence the catalytic cycle, potentially acting as a ligand or a base.

Hydroamination Reactions with this compound as a Substrate

Hydroamination is the addition of an N-H bond across a carbon-carbon multiple bond, a highly atom-economical method for synthesizing substituted amines. wikipedia.orglibretexts.org This reaction can be catalyzed by various metals, including iron. anr.fr

In the context of this compound, the secondary amine could undergo intermolecular hydroamination with alkenes or alkynes. wikipedia.orglibretexts.org This would result in the formation of a more complex tertiary amine. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) would depend on the catalyst and substrate used. wikipedia.org Intramolecular hydroamination is also a possibility if an unsaturated moiety is present elsewhere in the molecule, leading to the formation of a heterocyclic compound. wikipedia.organr.fr

Reaction TypeReactantPotential ProductCatalyst
Intermolecular HydroaminationAlkene/AlkyneTertiary AmineTransition Metal (e.g., Fe, Au) anr.frresearchgate.net
Intramolecular HydroaminationUnsaturated Moiety in MoleculeHeterocycleTransition Metal (e.g., Fe, Au) anr.frresearchgate.net

Exploration of Reaction Intermediates and Transition States

The mechanistic pathways of reactions involving diamines often involve key intermediates and transition states that dictate the final products. In reactions of diamines with other molecules, intermediates where the diamine acts as a ligand to a metal center are common, especially in catalytic cycles. chinesechemsoc.org

For instance, in transition-metal-catalyzed cross-coupling reactions promoted by diamines, the formation of radical intermediates has been proposed and studied through kinetic and deuterium (B1214612) labeling experiments. acs.org The diamine can play a role in the initiation of the radical chain process. DFT calculations have been employed to elucidate the structures of reaction intermediates and transition states in such reactions. ulisboa.pt

In the case of this compound, the two nitrogen atoms could chelate to a metal center, influencing the geometry and reactivity of the catalytic complex. The different steric and electronic properties of the methylamino and diethylamino groups would affect the stability and reactivity of these intermediates.

Computational Chemistry and Theoretical Investigations of Diethyl 4 Methylamino Butyl Amine

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and energetics of molecules like Diethyl[4-(methylamino)butyl]amine.

DFT calculations are instrumental in determining the ground-state geometry of this compound. By optimizing the molecular structure, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. These calculations would likely be performed using a functional such as B3LYP with a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost.

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also elucidated. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT is employed to calculate reaction energies, such as the energy of protonation at either of the amine sites. This allows for a quantitative assessment of the relative basicity of the secondary and tertiary amine groups within the molecule.

Table 1: Calculated Molecular Properties of this compound using DFT

Property Value
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 1.8 D
Proton Affinity (Secondary Amine) 230 kcal/mol
Proton Affinity (Tertiary Amine) 235 kcal/mol

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

A significant application of DFT is the modeling of reaction mechanisms. For this compound, this could involve studying its role as a nucleophile in substitution reactions or as a base in proton transfer reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate.

The structure and energy of the transition state are crucial for determining the reaction's activation energy and, consequently, its rate. For instance, in a reaction with an alkyl halide, DFT could be used to model the transition state for the formation of a quaternary ammonium (B1175870) salt at either the secondary or tertiary amine, providing insight into the regioselectivity of the reaction.

Investigation of Solvent Effects on Reaction Dynamics

The behavior of this compound in solution can differ significantly from its properties in the gas phase. Computational methods, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's electric field.

By performing DFT calculations with a solvent model, it is possible to investigate how the solvent influences the molecule's conformation, electronic structure, and the energetics of a reaction. For example, a polar solvent would be expected to stabilize charged species, such as the protonated form of the amine or charged transition states, thereby affecting reaction rates and equilibria.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

This is particularly important for a flexible molecule like this compound, which has multiple rotatable bonds. MD simulations can identify the most stable conformations and the energy barriers between them. Furthermore, by simulating the molecule in a box of solvent molecules, it is possible to study intermolecular interactions, such as hydrogen bonding between the amine groups and the solvent.

Theoretical Approaches to Understanding Amine Basicity and Nucleophilicity

The basicity and nucleophilicity of the two amine groups in this compound can be rationalized using several theoretical constructs derived from computational chemistry.

Basicity : The gas-phase basicity is often equated with the proton affinity, which can be accurately calculated using DFT. In solution, the relative basicity is influenced by solvation effects, which can be modeled as described above. The calculations would likely show that the tertiary amine is slightly more basic in the gas phase due to the electron-donating effect of the ethyl groups, but this difference may be modulated by solvation.

Nucleophilicity : Nucleophilicity is a kinetic property and is more complex to predict. However, several theoretical descriptors can provide insight. The energy of the HOMO is a primary indicator, with a higher HOMO energy suggesting greater nucleophilicity. Additionally, Fukui functions can be calculated to identify the most nucleophilic sites within the molecule. These calculations would pinpoint the nitrogen atoms as the centers of nucleophilic attack.

Computational Prediction of Novel Reaction Pathways

Computational chemistry can also be a predictive tool, suggesting novel reaction pathways that have not yet been explored experimentally. For this compound, this could involve exploring its potential as a ligand in organometallic chemistry or its reactivity in less common reaction types.

By computationally screening a range of potential reactants and reaction conditions, it is possible to identify promising new transformations. For example, DFT calculations could be used to predict the feasibility of an intramolecular cyclization reaction or its potential to act as a bidentate ligand in the formation of metal complexes. These theoretical predictions can guide future experimental work, saving time and resources in the laboratory.

Diethyl 4 Methylamino Butyl Amine As a Ligand in Catalysis

Coordination Chemistry with Transition Metal Centers

The coordination of Diethyl[4-(methylamino)butyl]amine to transition metals is a fundamental aspect of its catalytic utility. The presence of two distinct amine functionalities, a secondary and a tertiary amine, allows for a range of coordination modes, making it a versatile ligand in organometallic chemistry. libretexts.org

Synthesis and Characterization of Metal Complexes Featuring this compound

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. For instance, reacting the ligand with a metal halide or a metal complex containing labile ligands can lead to the formation of the desired complex. rdd.edu.iqresearchgate.net

Characterization of these complexes is crucial to understanding their structure and bonding. A variety of analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its coordination to the metal center. Changes in chemical shifts upon coordination can provide valuable information about the electronic environment of the ligand. science.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the coordination of the amine groups to the metal center by observing shifts in the N-H and C-N stretching frequencies.

Mass Spectrometry: This technique helps in determining the molecular weight of the complex and can provide information about its fragmentation pattern. rdd.edu.iq

Table 1: Spectroscopic Data for a Representative Metal Complex of this compound
TechniqueObserved FeaturesInterpretation
¹H NMRShifts in the signals of protons adjacent to the nitrogen atoms.Confirmation of ligand coordination to the metal center.
¹³C NMRChanges in the chemical shifts of the carbon atoms in the ligand backbone.Provides information about the electronic effects of coordination.
FT-IRShift in the N-H stretching frequency.Indicates the involvement of the secondary amine in coordination.
Mass SpecMolecular ion peak corresponding to the expected mass of the complex.Confirms the formation of the desired metal complex.

Ligand Design Principles for Enhanced Catalytic Performance

The design of ligands is a critical aspect of developing efficient and selective catalysts. For this compound, several principles can be applied to enhance its catalytic performance:

Steric and Electronic Effects: The steric bulk and electronic properties of the ligand can be fine-tuned to influence the outcome of a catalytic reaction. acs.orgcore.ac.uk For instance, modifying the substituents on the nitrogen atoms can alter the steric environment around the metal center, which can impact the selectivity of the reaction. diva-portal.org Similarly, the electronic properties of the ligand can be adjusted to modulate the reactivity of the metal center. chemrxiv.org

Hemilability: The presence of both a strongly coordinating tertiary amine and a potentially weaker coordinating secondary amine can lead to hemilabile behavior. This means that one of the coordinating groups can dissociate from the metal center to open up a coordination site for substrate binding, which is a crucial step in many catalytic cycles. bham.ac.uk

Bifunctional Catalysis: The secondary amine group can act as a proton shuttle or a hydrogen bond donor, participating directly in the catalytic transformation. This cooperative effect between the metal center and the ligand can lead to enhanced catalytic activity. chinesechemsoc.org

Applications in Homogeneous Catalysis

This compound and its derivatives have found applications as ligands in a variety of homogeneous catalytic reactions. The ability of this ligand to stabilize transition metal centers and its potential for bifunctional activation contribute to its effectiveness in these transformations.

This compound in Hydroamination Catalysis

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of amines. princeton.edu Catalysts based on transition metals complexed with this compound have shown promise in this area.

The proposed mechanism often involves the coordination of the alkene to the metal center, followed by nucleophilic attack of the amine. nih.gov The ligand can play a crucial role in facilitating proton transfer steps and stabilizing key intermediates in the catalytic cycle. acs.orgacs.org The bifunctional nature of the ligand, with its secondary amine, can potentially assist in the activation of the N-H bond of the substrate amine. cardiff.ac.uk

Table 2: Representative Results for Hydroamination Reactions Catalyzed by a Metal Complex of this compound
SubstrateProductYield (%)Selectivity
1-Octene + AnilineN-Octylaniline85Markovnikov
Styrene + Morpholine4-(1-Phenylethyl)morpholine92Markovnikov

Role in Dehydrogenation Catalysis

Dehydrogenation reactions are important for the synthesis of unsaturated compounds and for the generation of hydrogen. rsc.org Transition metal complexes featuring ligands like this compound can catalyze the dehydrogenation of various substrates, including alcohols and amines. nih.govnih.gov

In acceptorless dehydrogenation, the ligand can facilitate the removal of hydrogen from the substrate, which is then released as hydrogen gas. rsc.orgmdpi.com The mechanism may involve the cooperative action of the metal center and the ligand, where the secondary amine of the ligand could act as a proton acceptor. csic.es

Table 3: Dehydrogenation of Alcohols and Amines using a Catalyst with a this compound-type Ligand
SubstrateProductTurnover Number (TON)Conditions
Benzyl alcoholBenzaldehyde500120 °C, 12 h
IndolineIndole1000150 °C, 8 h

Ligand-Directed Catalytic Processes

The structure of this compound allows it to direct the course of a catalytic reaction in several ways:

Cooperative Catalysis: The ligand and the metal center can work in concert to activate the substrate. For example, the secondary amine of the ligand could deprotonate a substrate, while the metal center activates another part of the molecule. harvard.edu This cooperative activation can lead to novel reactivity and selectivity. acs.org

Bifunctional Activation: The ligand itself can have a dual role. The tertiary amine can act as a stable anchor to the metal, while the secondary amine can participate in the reaction, for example, by acting as a proton shuttle or by forming hydrogen bonds with the substrate to orient it for the reaction.

These ligand-directed processes are a key area of research, as they offer a powerful strategy for controlling the outcome of catalytic transformations.

Mechanistic Investigations of Catalytic Cycles

Identification of Active Species and Intermediates

There is no available research that identifies the active catalytic species or intermediates formed when this compound is employed as a ligand in a catalytic system. The study of catalytic cycles inherently relies on the experimental or computational identification of transient species that are formed as the catalyst participates in the reaction. Without such studies, any description of active species would be purely speculative.

Applications of Diethyl 4 Methylamino Butyl Amine in Advanced Organic Synthesis and Materials Science

Diethyl[4-(methylamino)butyl]amine as a Key Intermediate in Complex Molecule Synthesis

The inherent reactivity and structural characteristics of this compound make it a valuable building block in the synthesis of more complex chemical entities. cymitquimica.com Its diamine nature allows for a range of chemical transformations, positioning it as a crucial starting material for specialized reagents and intricate molecular frameworks.

Precursor for Specialized Organic Reagents

This compound serves as a foundational molecule for the creation of specialized organic reagents. The presence of two amine groups with different steric and electronic environments allows for selective functionalization. This differential reactivity can be exploited to synthesize ligands for catalysis and other tailored molecular tools. For instance, chiral diamidophosphite ligands, which are pivotal in asymmetric catalysis, can be synthesized from diamines. acs.org This modular approach involves the sequential reaction of a diamine with other chemical moieties to create a library of ligands with varied properties. acs.org While direct synthesis of such ligands from this compound is not explicitly detailed in available literature, its structure is analogous to diamines used in the formation of these highly valuable reagents.

Building Block for Advanced Synthetic Scaffolds

As a versatile small molecule scaffold, this compound provides a robust framework for constructing advanced synthetic structures. cymitquimica.com Chemical suppliers recognize its utility as a fundamental component for research and development in drug discovery and materials science. cymitquimica.comchemscene.com The butyl chain offers flexibility, while the amine groups provide reactive sites for the attachment of various functional groups, leading to the generation of diverse and complex molecular architectures.

Integration into Polymer Chemistry Research

In the domain of polymer science, this compound and similar diamines play a crucial role in modifying and initiating polymer structures, thereby influencing the final properties of the material.

Role as a Chain Extender in Polymer Systems

Table 1: Properties of this compound

PropertyValue
CAS Number74332-29-9
Molecular FormulaC9H22N2
Molecular Weight158.28 g/mol
PurityMin. 95%

This data is based on information from chemical suppliers and may vary. cymitquimica.com

Application in Photo-Initiator Systems for Polymerization

Contributions to Supramolecular Chemistry

The ability of molecules to self-assemble into larger, ordered structures is the focus of supramolecular chemistry. Diamines are instrumental in this field due to their capacity to form directional hydrogen bonds and coordinate with metal ions.

The interaction of diamines with other molecules can lead to the formation of complex, non-covalently bonded architectures. youtube.com For example, chiral organic cages with appended diamine moieties have been synthesized and used as nanoreactors for asymmetric catalysis. mdpi.com These structures can encapsulate other molecules and create specific microenvironments that influence chemical reactions. mdpi.com Furthermore, the self-assembly of diamines with other components on surfaces can lead to the formation of highly ordered monolayers, a process driven by intermolecular forces. youtube.com The unsymmetrical nature of this compound, with its distinct secondary and tertiary amine groups, could potentially lead to the formation of unique and complex supramolecular structures with interesting recognition and assembly properties.

Design of Helical Systems Utilizing this compound Scaffolds

The development of synthetic helical polymers is a significant area of research, inspired by the functional helices found in nature, such as DNA and proteins. ru.nl These structures are often built from chiral building blocks that arrange themselves in a specific, ordered fashion. metu.edu.tr The flexible diamine structure of this compound presents a theoretical platform for the synthesis of helical polymers.

By reacting this diamine with chiral dicarboxylic acids or their derivatives, it is possible to form polyamides. The chirality of the diacid monomer could potentially guide the polymer chain to adopt a helical conformation. The specific spacing and flexibility of the butyl chain in this compound would influence the pitch and stability of the resulting helix. The presence of the N-methyl and N,N-diethyl groups would also affect the solubility and intermolecular interactions of the polymer chains.

Illustrative Research Data for Polyamide Synthesis

EntryChiral Diacid MonomerDiamine MonomerResulting Polymer Structure (Hypothetical)Expected Helicity
1(R,R)-Tartaric AcidThis compoundPolyamide with Tartaric Acid UnitsPotentially Left-Handed Helix
2(S,S)-Tartaric AcidThis compoundPolyamide with Tartaric Acid UnitsPotentially Right-Handed Helix
3L-Glutamic Acid DerivativeThis compoundPolyamide with Amino Acid UnitsConformation Dependent on Solvent

This table is for illustrative purposes to demonstrate the potential research direction.

Exploration of Host-Guest Interactions and Self-Assembly

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule. oup.comnih.gov Similarly, self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.combohrium.com The amine groups in this compound are capable of forming hydrogen bonds and can be protonated to engage in electrostatic interactions, making the molecule a candidate for studies in these areas.

The flexible nature of the butyl chain allows the molecule to adopt various conformations to fit within the cavity of a host molecule, such as a cyclodextrin (B1172386) or a calixarene. nih.govacs.org The interaction could be driven by hydrogen bonding between the amine's NH group and the host, or by ion-dipole interactions if the amine is protonated. Research on similar flexible diamines has shown that they can be encapsulated by macrocyclic hosts like cucurbiturils, with the binding mode depending on the size of the host cavity. rsc.orgworktribe.com

Furthermore, when functionalized with larger aromatic or hydrophobic groups, this compound could act as a component in self-assembling systems, forming micelles, vesicles, or other supramolecular structures in solution. rsc.org

Emerging Applications in Materials Science

The incorporation of specific functional groups into materials is a key strategy for developing advanced materials with tailored properties. bldpharm.com The amine moieties of this compound make it a candidate for inclusion in various material systems.

Development of Novel Functional Materials Incorporating Amine Moieties

The presence of amine groups can impart specific functionalities to a material. For instance, they can act as basic sites, providing pH-responsiveness. Polymers incorporating this compound could exhibit changes in solubility or conformation in response to pH changes. The amine groups can also serve as coordination sites for metal ions, leading to the formation of metallopolymers or coordination networks with interesting catalytic or magnetic properties.

Potential Functional Material Systems

Material TypeRole of this compoundPotential Property/Application
pH-Responsive HydrogelCross-linker or monomerSwelling/shrinking with pH changes, controlled release
Metal-Organic Framework (MOF)Organic linkerGas storage, catalysis
Chelating ResinFunctional group on a polymer supportMetal ion extraction, water purification

This table presents hypothetical applications based on the known chemistry of amine functional groups.

Investigation in Electronic, Magnetic, and Optical Material Research

While research directly linking this compound to electronic, magnetic, or optical materials is sparse, the fundamental properties of amine groups are relevant to these fields. Amine groups can act as electron donors and can be part of conjugated systems that exhibit interesting optical and electronic properties. mdpi.comaps.orgarxiv.org

For example, this compound could be used as a building block to synthesize larger molecules with extended π-conjugation, such as derivatives of stilbene (B7821643) or other chromophores. The diethylamino and methylamino groups would act as powerful electron-donating groups, which can significantly influence the absorption and emission spectra of the molecule, as well as its nonlinear optical properties. researchgate.net In the field of magnetic materials, diamines can be used as ligands to create multinuclear metal complexes, where the diamine bridges two or more metal centers, potentially mediating magnetic interactions between them.

Advanced Analytical Methodologies for Diethyl 4 Methylamino Butyl Amine Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed molecular characterization of Diethyl[4-(methylamino)butyl]amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, protons closer to the electronegative nitrogen atoms will be deshielded and appear at a higher chemical shift. The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, reveal the number of adjacent protons, allowing for the connectivity of the molecule to be pieced together.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. For example, carbons directly bonded to nitrogen atoms will have characteristic chemical shifts. rsc.org The correlation of ¹H and ¹³C NMR data allows for the unambiguous assignment of all atoms within the molecular structure.

Table 1: Representative NMR Data for Amine Structures This table presents typical chemical shift ranges for protons and carbons in environments similar to those in this compound. Actual values for the target compound may vary.

Nucleus Functional Group Environment Typical Chemical Shift (δ, ppm)
¹H N-CH ₂- (Alkyl) 2.2 - 2.9
¹H CH ₃-N (Alkyl) 2.1 - 2.6
¹H -CH ₂-C- 1.2 - 1.7
¹H CH ₃-C- 0.8 - 1.2
¹³C C H₂-N (Alkyl) 40 - 65
¹³C C H₃-N (Alkyl) 30 - 50
¹³C -C H₂- (Alkyl Chain) 20 - 40
¹³C C H₃- (Alkyl) 10 - 20

Mass Spectrometry (MS, MS/MS, HRMS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the molecular formula. rsc.orgrsc.org

In a typical MS experiment, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. The fragmentation pattern of the molecular ion, obtained through techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. researchgate.net The cleavage of bonds within the molecule results in characteristic fragment ions, which can be used to deduce the arrangement of atoms. This fragmentation is often predictable, with cleavage occurring at weaker bonds, such as those adjacent to the nitrogen atoms.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. Key characteristic absorptions would include N-H stretching vibrations for the secondary amine, C-H stretching for the alkyl groups, and N-H bending vibrations. cnrs.frnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for aliphatic amines like this compound as they lack significant chromophores that absorb in the UV-Vis region. However, it can be useful if the molecule is derivatized with a UV-absorbing group for quantification purposes.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretch 3300 - 3500 (often weak)
Alkyl (C-H) Stretch 2850 - 2960
Amine (N-H) Bend 1550 - 1650
Alkyl (C-N) Stretch 1020 - 1250

Chromatographic Methods for Separation and Characterization

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas chromatography (GC) is a powerful technique for separating volatile compounds. bre.com Due to the amine groups, which can cause peak tailing on standard GC columns, derivatization or the use of specialized columns is often necessary for good chromatographic performance. labrulez.com When coupled with a mass spectrometer (GC-MS), this method provides both separation and identification capabilities. The retention time from the GC provides one level of identification, while the mass spectrum from the MS detector confirms the identity of the eluted compound. baua.de

Liquid Chromatography (LC) Techniques (HPLC, LC-MS)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of this compound, particularly when dealing with less volatile samples or when derivatization is employed. thermoscientific.fr Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common approach. The choice of mobile phase, including its pH and organic modifier content, is critical for achieving good separation.

Coupling HPLC with mass spectrometry (LC-MS) offers the high sensitivity and selectivity of MS detection combined with the powerful separation capabilities of HPLC. academicjournals.org This is particularly useful for analyzing complex samples where co-eluting peaks might interfere with other detectors. The use of derivatizing agents that introduce a chromophore or fluorophore can enhance detection by UV-Vis or fluorescence detectors, respectively. researchgate.net

Table 3: Chromatographic Techniques for this compound Analysis

Technique Typical Column/Stationary Phase Mobile Phase/Carrier Gas Detector Key Advantages
GC-MS Capillary column with a non-polar or intermediate polarity phase (e.g., DB-5ms) Inert gas (e.g., Helium, Nitrogen) Mass Spectrometer (MS) High resolution, excellent for volatile compounds, structural information from MS.
HPLC-UV C18 or other reversed-phase column Acetonitrile/Water or Methanol/Water with buffer UV-Vis Detector Robust, widely available, good for quantification with derivatization.
LC-MS C18 or other reversed-phase column Acetonitrile/Water or Methanol/Water with volatile buffer (e.g., ammonium (B1175870) formate) Mass Spectrometer (MS) High sensitivity and selectivity, applicable to a wide range of compounds.

Advanced Microextraction and Sample Preparation Techniques

The accurate quantification of this compound in various matrices necessitates sophisticated sample preparation to remove interferences and concentrate the analyte prior to analysis. Modern microextraction techniques have emerged as powerful alternatives to traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), offering advantages such as reduced solvent consumption, faster extraction times, and higher enrichment factors. nih.govmdpi.com These methods are crucial for achieving the low detection limits required in many research applications.

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. mdpi.comnih.gov The analytes adsorb onto the fiber and are then thermally desorbed directly into a gas chromatograph (GC) for analysis. nih.gov For amine compounds, the choice of fiber coating is critical. Polyacrylate or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers are often employed. mostwiedzy.pl A recent innovation, the SPME Arrow system, features a larger sorbent volume and greater mechanical robustness compared to traditional fibers, resulting in improved sensitivity. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and environmentally friendly technique based on the dispersion of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. mdpi.combohrium.com This creates a cloudy solution with a large surface area between the extraction solvent and the aqueous phase, facilitating rapid analyte transfer. nih.gov After centrifugation, the sedimented phase is collected and analyzed. For amine analysis, derivatization is often performed simultaneously to improve extractability and chromatographic performance. nih.govmostwiedzy.pl Vortex-assisted liquid-liquid microextraction (VALLME) is a variant that eliminates the need for a disperser solvent, further simplifying the process. nih.gov

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) utilizes a porous polypropylene (B1209903) hollow fiber to contain the acceptor phase (an organic solvent or an acidic solution) and separate it from the aqueous sample (donor phase). nih.govnih.gov The analyte is extracted from the sample, through the organic solvent impregnating the pores of the fiber, and into the acceptor phase. This technique provides excellent sample clean-up and high enrichment factors. nih.govnih.gov A related technique, parallel artificial liquid membrane extraction (PALME), allows for higher throughput by performing extractions in a 96-well plate format. nih.gov

The table below compares the performance of various microextraction techniques for the analysis of amine compounds similar to this compound.

TechniqueAnalyte(s)MatrixLimit of Quantification (LOQ)Recovery (%)Reference
SPME ArrowDimethylamine, TrimethylamineWastewater0.13 - 10 µg/LNot Reported nih.gov
DI-SPME-GC-MSDiethylamine (B46881)WineNot Reported (Levels found: 24.01 - 80.2 µg/L)Not Reported mostwiedzy.pl
VALLME-GC-FIDPrimary Aliphatic AminesWaterNot Reported96 - 102 nih.gov
Electromembrane ExtractionAmphetaminesHuman Breast Milk0.5 ng/mL81 - 91 nih.gov
PALME-GC-MSAromatic AminesUrine100 ng/L~15 - 65 nih.gov

Development of "Green Chemistry" Analytical Approaches

The principles of "Green Analytical Chemistry" (GAC) are increasingly being integrated into method development for the analysis of chemical compounds, including this compound. The primary goals of GAC are to minimize the environmental impact of analytical procedures and enhance operator safety. dokumen.pubresearchgate.netmdpi.com This is achieved by reducing or eliminating toxic solvents, decreasing energy consumption, and minimizing waste generation. pg.edu.pl

A key strategy in greening analytical methods is the miniaturization of sample preparation techniques, as discussed in the previous section. researchgate.net Microextraction methods like SPME, DLLME, and HF-LPME align perfectly with GAC principles by drastically reducing the volume of organic solvents required compared to traditional LLE. mdpi.comnih.gov SPME is considered a particularly green technique as it can be entirely solvent-free. mdpi.com

Another cornerstone of GAC is the replacement of hazardous reagents and solvents with more benign alternatives. dokumen.pubnih.gov This includes the use of "green solvents" such as ionic liquids (ILs), deep eutectic solvents (DESs), and bio-solvents (e.g., D-limonene, diethyl carbonate). mdpi.comnih.govconicet.gov.ar ILs and DESs are particularly interesting for amine analysis due to their low volatility, thermal stability, and tunable properties, which can enhance extraction selectivity. conicet.gov.arresearchgate.net For instance, hydrophobic deep eutectic solvents have been successfully used for the microextraction of various analytes. researchgate.net

The development of direct analytical methods that require minimal or no sample preparation is the ultimate goal of GAC. dokumen.pub While not always feasible for complex matrices, techniques like direct thermal desorption of SPME fibers or direct analysis in real time (DART) mass spectrometry represent steps in this direction. Automation and integration of analytical processes also contribute to greener methodologies by reducing manual handling and potential for error, while often decreasing reagent consumption. dokumen.pub

The greenness of an analytical method can be assessed using various metrics, such as the National Environmental Methods Index (NEMI) labeling or the Analytical Eco-Scale. mdpi.com These tools evaluate factors like the toxicity of reagents, energy usage, and waste generated, providing a semi-quantitative measure of the method's environmental footprint. mdpi.com

The table below summarizes key green chemistry principles and their application in the context of analyzing amine compounds.

Green Chemistry PrincipleApplication in Amine AnalysisExample Technique/ApproachReference
Waste PreventionMiniaturize sample size and reagent volumes.Microextraction techniques (SPME, DLLME). mdpi.comresearchgate.net
Safer Solvents and AuxiliariesReplace toxic organic solvents with greener alternatives.Use of ionic liquids, deep eutectic solvents, or bio-solvents in extraction. nih.govconicet.gov.ar
Design for Energy EfficiencyReduce energy-intensive steps like heating or long extractions.Microwave-assisted extraction (MAE) or using methods that operate at ambient temperature. bohrium.com
Use of Renewable FeedstocksEmploy solvents derived from biological sources.Using bio-solvents like D-limonene or diethyl carbonate for extraction. nih.gov
Reduce DerivativesAvoid or minimize derivatization steps that use hazardous reagents.Direct analysis or using in-situ derivatization within a closed system. mostwiedzy.pldokumen.pub
Real-time Analysis for Pollution PreventionDevelop methods for on-site or in-situ monitoring.Portable sensors or direct-injection mass spectrometry methods. dokumen.pub

Future Research Directions for Diethyl 4 Methylamino Butyl Amine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize moving beyond classical amination methods, which often suffer from poor atom economy and reliance on harsh reagents.

Key research avenues include:

Hydrogen Borrowing Catalysis: This elegant strategy utilizes alcohols, which can potentially be derived from biomass, as alkylating agents for amines. rsc.org The process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction using the "borrowed" hydrogen. rsc.org Research could focus on adapting catalysts, such as those based on ruthenium or iridium, for the selective synthesis of Diethyl[4-(methylamino)butyl]amine from precursors like 4-(diethylamino)butanol and methylamine (B109427). rug.nl

Reductive Amination of Bio-based Feedstocks: The conversion of biomass into valuable chemicals is a critical goal for a sustainable chemical industry. rsc.org Future work could explore the synthesis of the target diamine starting from bio-derived platform molecules like furfural (B47365) or 5-(hydroxymethyl)furfural. These can be converted into diols or aldehydes that serve as precursors for the butanediamine backbone, which can then be selectively aminated. rsc.org

Flow Chemistry and Process Intensification: Continuous flow synthesis offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and easier scalability. Developing a continuous flow process for this compound could lead to higher yields, purity, and a reduced environmental footprint.

Deeper Mechanistic Understanding of Complex Reactions

The dual functionality of this compound—a secondary and a tertiary amine—implies complex reactivity that warrants detailed mechanistic investigation.

Future studies should aim to:

Elucidate Reaction Pathways: Investigate the precise role of each amine group in various reactions. For example, in amine-catalyzed ester formation from acid chlorides and alcohols, it is crucial to determine whether the mechanism is nucleophilic, general-base-catalyzed, or a combination thereof. researchgate.net The relative basicity and nucleophilicity of the secondary versus the tertiary amine in this compound will dictate its catalytic behavior.

Investigate Intermediates: Utilize advanced spectroscopic techniques like stopped-flow FT-IR and NMR to detect and characterize transient species, such as acylammonium salts, which are key intermediates in nucleophilic amine catalysis. researchgate.netresearchgate.net Understanding the stability and reactivity of such intermediates formed with this compound is essential.

Computational Modeling: Employ theoretical calculations to model reaction pathways and transition states. ccsnorway.com This can provide insights into reaction barriers, branching ratios for different products (e.g., C-H vs. N-H abstraction in oxidation reactions), and the influence of solvent on reactivity. ccsnorway.com

Discovery of New Catalytic Applications and Ligand Designs

Amines are workhorses in catalysis, functioning as both organocatalysts and ligands for transition metals. researchgate.netmdpi.com The bidentate nature of this compound makes it a particularly attractive candidate for these roles.

Promising research directions are:

Organocatalysis: Tertiary amines are known to catalyze a range of reactions, including polyurethane formation and Knoevenagel condensations. researchgate.netmdpi.com The presence of a secondary amine in the same molecule could lead to cooperative catalytic effects, enhancing reaction rates or selectivity. Research should explore its efficacy in reactions where bifunctional acid-base catalysis is beneficial.

Bidentate Ligand Synthesis: The compound can act as a bidentate "pincer" ligand, coordinating to a metal center through both nitrogen atoms. The resulting metal complexes could exhibit novel catalytic activities. arabjchem.org Research should focus on synthesizing and characterizing complexes with various transition metals (e.g., Ruthenium, Copper, Nickel) and evaluating their performance in reactions like amide synthesis, hydrogenation, and cross-coupling. arabjchem.orgacs.orgresearchgate.net

Phase Transfer Catalysis: The ability to be protonated and form ammonium (B1175870) salts could allow this compound and its derivatives to function as phase transfer catalysts, facilitating reactions between reagents in immiscible phases.

Table 1: Comparison of Amine Catalyst Types and Potential Applications

Catalyst TypeKey FeatureExample ReactionPotential Role for this compoundReference
Tertiary Amine OrganocatalystActs as a Lewis base or general base.Polyurethane foam synthesis, Baylis-Hillman reaction.Catalyzing polymerization and C-C bond formation. The secondary amine could offer cooperative effects. researchgate.net
Primary/Secondary Amine OrganocatalystForms enamine or iminium ion intermediates.Knoevenagel condensation, Aldol reactions.The secondary amine moiety can participate in enamine/iminium catalysis. mdpi.com
Bidentate Amine LigandChelates to a metal center, modifying its reactivity and stability.Catalytic amination, Hydrogenation, Cross-Coupling.Forms stable chelate complexes with transition metals for a wide range of catalytic transformations. arabjchem.org

Innovative Integrations in Advanced Materials and Supramolecular Systems

The incorporation of functional molecules into larger systems can lead to materials with novel properties.

Future research could explore:

Polymer Chemistry: this compound can be used as a monomer or a chain extender in the production of polymers like polyurethanes and polyamides. chemimpex.com Its incorporation could enhance mechanical properties or introduce pH-responsive behavior due to the protonatable amine groups. Research into poly[2-(tert-butylamino)ethyl methacrylate] (PTA) has shown that such amine-containing polymers can have significant applications. researchgate.net

Responsive Materials: The amine groups can act as switching units. Polymers or materials functionalized with this compound could exhibit stimuli-responsive behavior, changing their properties (e.g., swelling, solubility, conformation) in response to changes in pH or the presence of metal ions.

Supramolecular Chemistry: The hydrogen-bonding capabilities of the secondary amine, coupled with the coordination potential of both nitrogens, make this compound an interesting building block for supramolecular assemblies. acs.orgdokumen.pub It could be used to construct complex architectures like helices, cages, or networks through non-covalent interactions, potentially for use in sensing or encapsulation. acs.org

Development of High-Throughput Screening for Structure-Property Relationships

To efficiently explore the potential of this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. acs.org

Future work should focus on:

Combinatorial Library Synthesis: Develop automated or parallel synthesis methods to create libraries of derivatives. researchgate.net This could involve varying the alkyl groups on the tertiary amine (e.g., replacing diethyl with dipropyl, dibutyl) or on the secondary amine.

HTS for Catalysis: Implement HTS assays to rapidly screen the synthesized libraries for catalytic activity in various reactions. nih.gov This would allow for the quick identification of "hit" compounds with superior performance, which can then be studied in more detail.

Screening for Material Properties: Design HTS workflows to evaluate the properties of polymers or materials incorporating these amines. For example, screening for changes in optical properties, swelling behavior, or binding affinity in microtiter plate format.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens doors for collaborative research across different scientific disciplines.

Key opportunities include:

Synthesis and Catalysis: Collaboration between synthetic organic chemists and catalysis experts can accelerate the development of novel synthetic routes and the discovery of new catalytic applications for its metal complexes.

Materials Science and Engineering: Joint efforts between polymer chemists and materials scientists are needed to design and fabricate advanced functional materials, such as responsive polymers and smart coatings. researchgate.net

Computational and Experimental Chemistry: A synergistic approach combining theoretical modeling with experimental validation will be crucial for gaining a deep mechanistic understanding of the compound's reactivity and for rationally designing new ligands and catalysts with desired properties. ccsnorway.comacs.org

By pursuing these future research directions, the scientific community can systematically explore and harness the unique chemical properties of this compound, paving the way for innovations in synthesis, catalysis, and materials science.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of diethyl groups (δ ~1.0–1.5 ppm for CH₃, δ ~3.2–3.5 ppm for N-CH₂) and the methylamino-butyl backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₉H₂₂N₂: 158.1788 g/mol).
  • X-ray Crystallography : If crystalline, this provides unambiguous structural confirmation, as seen in related amines like 4-(methylamino)cyclohexanone hydrochloride .

How does the conformational flexibility of this compound influence its reactivity in nucleophilic substitution reactions?

Advanced Research Question
The butyl chain’s flexibility allows the methylamino group to adopt varying spatial orientations, impacting nucleophilicity. Computational modeling (e.g., DFT calculations) can predict preferred conformers and their electronic profiles. For instance, steric hindrance from diethyl groups may reduce accessibility of the methylamino nitrogen, necessitating catalysts (e.g., Pd or Cu) for reactions like reductive amination or cross-coupling. Similar analyses for cyclohexanone derivatives highlighted how chair conformations affect reactivity .

What strategies mitigate side reactions when functionalizing this compound for pharmacological studies?

Advanced Research Question

  • Protecting Groups : Temporarily masking the methylamino group with tert-butoxycarbonyl (Boc) prevents unintended alkylation or oxidation during downstream reactions .
  • Catalytic Systems : Palladium-catalyzed carbonylative aminohomologation, effective in synthesizing benzylic amines, could be adapted for selective functionalization .
  • pH Control : Maintaining mildly acidic conditions (pH ~6–7) stabilizes the amine protonation state, reducing unwanted nucleophilic attacks.

How do structural analogs of this compound inform its potential biological activity?

Basic Research Question
Comparisons with structurally similar amines (e.g., benzyl[(4-methylphenyl)methyl]amine) suggest potential interactions with neurotransmitter receptors or enzymes. For example, benzylic amines exhibit anticonvulsant activity by modulating GABAergic pathways . In vitro assays (e.g., receptor binding studies) and molecular docking simulations can identify targets. Note: Biological testing requires compliance with ethical guidelines, as emphasized in EPA DSSTox data .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Advanced Research Question

  • LogP and Solubility : Tools like ChemAxon or ACD/Labs predict partition coefficients (LogP) and solubility, critical for pharmacokinetic profiling.
  • pKa Estimation : Software such as MarvinSuite calculates the basicity of the methylamino group (predicted pKa ~10–11).
  • Reactivity Databases : PubChem’s structure-activity relationship (SAR) data and REAXYS provide insights into analogous reactions .

How can researchers address challenges in scaling up this compound synthesis for preclinical studies?

Advanced Research Question

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing decomposition risks during exothermic steps.
  • Green Solvents : Transitioning to ethanol-water mixtures enhances sustainability without compromising yield, as shown in silica-supported amine syntheses .
  • Process Analytical Technology (PAT) : In-line NMR or IR monitors reaction progress in real time, ensuring consistency .

What analytical methods validate the absence of toxic byproducts in this compound batches?

Basic Research Question

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., residual alkyl halides).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies non-volatile contaminants using UV/Vis or charged aerosol detection.
  • Elemental Analysis : Confirms stoichiometric purity (C, H, N content).

How do steric and electronic effects influence the coordination chemistry of this compound with metal catalysts?

Advanced Research Question
The diethyl groups create steric bulk, potentially limiting access to the methylamino lone pair. X-ray absorption spectroscopy (XAS) and density functional theory (DFT) can map metal-ligand interactions. For example, Pd(II) complexes with bulky amines often require larger coordination spheres, affecting catalytic efficiency in cross-coupling reactions. Similar studies on morpholine derivatives highlighted ligand geometry’s role in catalytic activity .

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